molecular formula C14H14N2O2 B500903 N,N-dimethyl-2-phenoxynicotinamide

N,N-dimethyl-2-phenoxynicotinamide

Cat. No.: B500903
M. Wt: 242.27g/mol
InChI Key: BEYVITIJNXTPLF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-phenoxynicotinamide is a nicotinamide derivative characterized by a phenoxy group at the 2-position of the pyridine ring and a dimethylcarbamoyl substituent. The phenoxy group likely enhances lipophilicity compared to sulfonamide or acetylated analogs, influencing solubility and bioavailability .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27g/mol

IUPAC Name

N,N-dimethyl-2-phenoxypyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(17)12-9-6-10-15-13(12)18-11-7-4-3-5-8-11/h3-10H,1-2H3

InChI Key

BEYVITIJNXTPLF-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=C(N=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The following table compares N,N-dimethyl-2-phenoxynicotinamide with analogs from the evidence:

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications
N,N-Dimethyl-2-sulfamoylnicotinamide C₉H₁₃N₃O₃S Sulfonamide, dimethylamide 243.28 Research chemical
N,N'-Diacetyl-1,4-phenylenediamine C₁₀H₁₂N₂O₂ Diacetyl, aromatic diamine 192.22 Lab research (non-pharma)
Ranitidine nitroacetamide impurity C₁₂H₂₀N₄O₄S Nitro, dimethylamino, furan Not specified Pharmaceutical impurity

Key Observations :

  • Sulfonamide vs. However, the phenoxy group may improve membrane permeability due to its hydrophobic aromatic ring .
  • Dimethylamide vs. Diacetyl : The dimethylcarbamoyl group in nicotinamide derivatives (e.g., ) is less sterically hindered than the diacetyl groups in phenylenediamine derivatives (), which may affect binding affinity in target interactions .
  • Pharmaceutical Relevance: Ranitidine-related compounds () highlight the role of dimethylamino groups in drug activity, suggesting that this compound’s dimethylamide group could similarly influence pharmacological profiles .

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